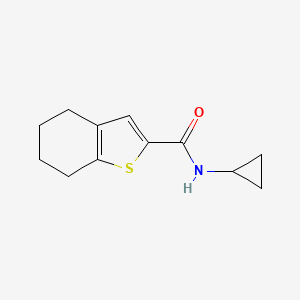![molecular formula C23H25N3O2 B7477190 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide](/img/structure/B7477190.png)
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide, also known as Y-27632, is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). ROCK is a serine/threonine kinase that plays a crucial role in regulating various cellular processes, including cell motility, proliferation, and apoptosis. Y-27632 has been widely used in scientific research to investigate the role of ROCK in various biological processes.
Wirkmechanismus
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide acts as a competitive inhibitor of the ATP-binding site of ROCK, preventing the phosphorylation of downstream targets involved in cytoskeletal organization and cell motility. By inhibiting ROCK activity, 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide can modulate actin cytoskeleton dynamics, cell adhesion, and cell contractility.
Biochemical and Physiological Effects:
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has been shown to modulate various biological processes, including cell migration, proliferation, and apoptosis. It has been shown to suppress the migration and invasion of cancer cells, as well as the proliferation of smooth muscle cells in the vasculature. 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has also been shown to have neuroprotective effects in models of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide is its high selectivity for ROCK, which allows for the specific inhibition of ROCK activity without affecting other signaling pathways. 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide is also relatively stable and can be easily synthesized in the laboratory. However, 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for the use of 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide in scientific research. One potential direction is the investigation of the role of ROCK in the regulation of immune cell function and inflammation. 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has also been shown to have potential therapeutic applications in the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide may have potential applications in tissue engineering and regenerative medicine, where it can be used to modulate cell behavior and tissue formation.
Synthesemethoden
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide can be synthesized using a multi-step process involving the reaction of 4-piperidone with 3-indolepropionic acid, followed by acylation and amidation reactions. The final product is obtained through crystallization and purification processes.
Wissenschaftliche Forschungsanwendungen
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has been extensively used in scientific research to investigate the role of ROCK in various biological processes. It has been shown to inhibit ROCK activity in a dose-dependent manner, leading to the suppression of cell migration, invasion, and proliferation. 1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide has been used in studies of cancer metastasis, cardiovascular diseases, and neurological disorders.
Eigenschaften
IUPAC Name |
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-22(11-10-18-16-24-21-9-5-4-8-20(18)21)26-14-12-17(13-15-26)23(28)25-19-6-2-1-3-7-19/h1-9,16-17,24H,10-15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQIXYLASITKIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC=CC=C2)C(=O)CCC3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(1H-indol-3-yl)propanoyl]-N-phenylpiperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Benzenesulfonyl)piperazin-1-yl]-2-(benzhydrylamino)ethanone](/img/structure/B7477108.png)
![N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B7477109.png)
![N-[5-(4-methylpiperazin-1-yl)sulfonylpyridin-2-yl]-N',N'-di(propan-2-yl)ethane-1,2-diamine](/img/structure/B7477116.png)
![Ethyl 4-[4-[(4-methylsulfonylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477129.png)
![1-(4-Methoxyphenyl)-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole](/img/structure/B7477135.png)
![2-(2,2-dioxo-2lambda6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaen-3-yl)-N-(propan-2-ylcarbamoyl)acetamide](/img/structure/B7477148.png)
![[2-(4-Fluoroanilino)-2-oxoethyl] 5-nitrothiophene-2-carboxylate](/img/structure/B7477155.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)-1,3-benzothiazole](/img/structure/B7477160.png)
![5-[(4-Chlorophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7477167.png)
![7-Methyl-4-[[1-(4-methylphenyl)tetrazol-5-yl]sulfanylmethyl]chromen-2-one](/img/structure/B7477170.png)
![1-ethyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzotriazole-5-carboxamide](/img/structure/B7477176.png)
![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B7477196.png)
![2-[(Furan-2-ylmethyl)amino]-2-oxoethyl 2-chlorobenzoate](/img/structure/B7477199.png)
